4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, often using a difluorobenzyl halide as the electrophile.
Attachment of the Thiomorpholine Moiety: The thiomorpholine group is attached through a coupling reaction, typically using a thiomorpholine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the piperidine and thiomorpholine moieties contribute to the overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine: Contains a pyrrolidine ring instead of thiomorpholine.
4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}piperazine: Features a piperazine ring in place of thiomorpholine.
Uniqueness
The uniqueness of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholine ring, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2OS/c18-15-4-3-13(10-16(15)19)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDXUPVIGWZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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